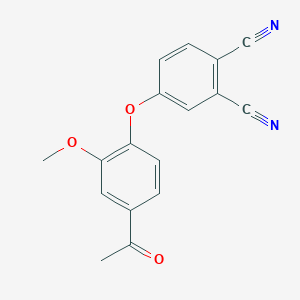![molecular formula C16H17N3S B12638428 5-(5-cyclohexyl-1H-pyrrolo[2,3-b]pyridin-3-yl)-1,3-thiazole](/img/structure/B12638428.png)
5-(5-cyclohexyl-1H-pyrrolo[2,3-b]pyridin-3-yl)-1,3-thiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(5-Cyclohexyl-1H-pyrrolo[2,3-b]pyridin-3-yl)-1,3-thiazole is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of atoms of at least two different elements as members of their rings. The structure of this compound includes a pyrrolo[2,3-b]pyridine core, which is fused with a thiazole ring and substituted with a cyclohexyl group. This unique structure imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
The synthesis of 5-(5-cyclohexyl-1H-pyrrolo[2,3-b]pyridin-3-yl)-1,3-thiazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrolo[2,3-b]pyridine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyrrolo[2,3-b]pyridine core.
Introduction of the Cyclohexyl Group: The cyclohexyl group is introduced through a substitution reaction, often using cyclohexyl halides in the presence of a base.
Formation of the Thiazole Ring: The final step involves the formation of the thiazole ring through a cyclization reaction involving sulfur-containing reagents.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and specific reaction conditions to facilitate the process.
Chemical Reactions Analysis
5-(5-Cyclohexyl-1H-pyrrolo[2,3-b]pyridin-3-yl)-1,3-thiazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halides and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
5-(5-Cyclohexyl-1H-pyrrolo[2,3-b]pyridin-3-yl)-1,3-thiazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving abnormal cell growth.
Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 5-(5-cyclohexyl-1H-pyrrolo[2,3-b]pyridin-3-yl)-1,3-thiazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and thereby exerting its effects. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Similar compounds to 5-(5-cyclohexyl-1H-pyrrolo[2,3-b]pyridin-3-yl)-1,3-thiazole include other pyrrolo[2,3-b]pyridine derivatives and thiazole-containing compounds. These compounds share structural similarities but may differ in their substituents and specific properties. For example:
5-(5-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)-1,3-thiazole: This compound has a chlorine atom instead of a cyclohexyl group, which may alter its reactivity and biological activity.
5-(5-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)-1,3-thiazole: The presence of a methyl group instead of a cyclohexyl group can affect the compound’s solubility and interaction with biological targets.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C16H17N3S |
|---|---|
Molecular Weight |
283.4 g/mol |
IUPAC Name |
5-(5-cyclohexyl-1H-pyrrolo[2,3-b]pyridin-3-yl)-1,3-thiazole |
InChI |
InChI=1S/C16H17N3S/c1-2-4-11(5-3-1)12-6-13-14(15-9-17-10-20-15)8-19-16(13)18-7-12/h6-11H,1-5H2,(H,18,19) |
InChI Key |
GROJNBFPCVIQBG-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C2=CC3=C(NC=C3C4=CN=CS4)N=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


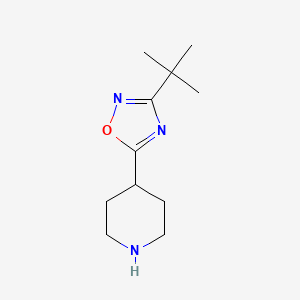
![Methyl 8-chloro-4-[3-(hydroxymethyl)phenyl]-2-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylate](/img/structure/B12638355.png)
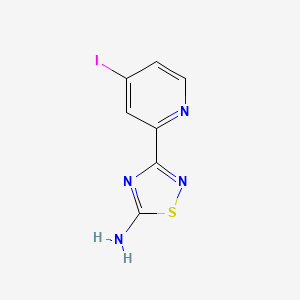
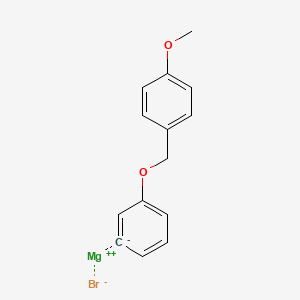

![N-{2-[(4-methylphenyl)amino]-2-oxoethyl}-1-{N-[(4-methylphenyl)sulfonyl]-L-alanyl}piperidine-4-carboxamide](/img/structure/B12638380.png)
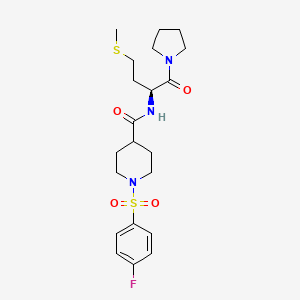
![1-Piperidinecarboxylic acid, 4-[(1R)-1-[3-[3-fluoro-4-(methylsulfonyl)phenyl]-1,2,4-oxadiazol-5-yl]ethoxy]-, 1,1-dimethylethyl ester](/img/structure/B12638389.png)
![1-[(2-Chloro-1,1,2-trifluoroethyl)sulfanyl]-4-methoxybenzene](/img/structure/B12638397.png)
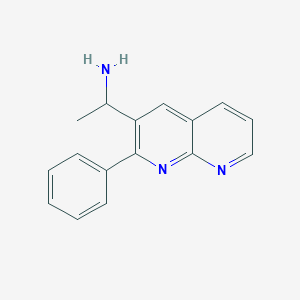
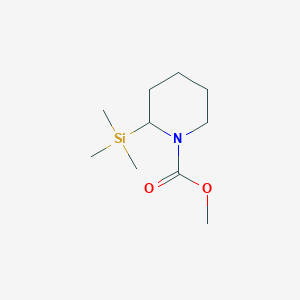
![1H-IMidazo[4,5-c]pyridine-1-carboxylic acid, 4-[bis[(1,1-diMethylethoxy)carbonyl]aMino]-, 1,1-diMethylethyl ester](/img/structure/B12638406.png)
acetyl}serine](/img/structure/B12638410.png)
